Cas no 619-67-0 (4-hydrazinobenzoic acid)

4-hydrazinobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Hydrazinylbenzoic acid
- 4-HYDRAZINEBENZOIC ACID
- 4-HYDRAZINOBENZOIC ACID
- P-CARBOXYPHENYLHYDRAZINE
- P-HYDRAZINOBENZOIC ACID
- 4-hydrazino-benzoicaci
- p-hydrazino-benzoicaci
- 4-HYDRAZINOBENZOICACIDBASE
- 4-HYDRAZINOBENAZOIC ACID
- 4-CARBOXYPHENYLHYDRAZINE
- p-Carboxyphenyl hydrazine
- Phenylhydrazine-p-carbo-xylic acid
- 4-Hydrazinobenzoic acid,98%
- 4-hydrazinobenzoic acid
-
- MDL: MFCD00007581
- Inchi: 1S/C7H8N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4,9H,8H2,(H,10,11)
- InChI Key: PCNFLKVWBDNNOW-UHFFFAOYSA-N
- SMILES: O=C(O)C1=CC=C(NN)C=C1
- BRN: 387378
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.058578
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 75.4
- XLogP3: nothing
Experimental Properties
- Color/Form: Light colored powder.
- Density: 1.2804 (rough estimate)
- Melting Point: 218 °C (dec.) (lit.)
- Boiling Point: 377.2°C at 760 mmHg
- Flash Point: 181.9℃
- Refractive Index: 1.5200 (estimate)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong acids, strong oxidizing agents.
- PSA: 75.35000
- LogP: 1.44370
- Solubility: Not determined.
4-hydrazinobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:DH1700000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
4-hydrazinobenzoic acid Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-hydrazinobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A221774-10g |
4-Hydrazinylbenzoic acid |
619-67-0 | 98% | 10g |
$6.0 | 2025-02-25 | |
Ambeed | A221774-25g |
4-Hydrazinylbenzoic acid |
619-67-0 | 98% | 25g |
$14.0 | 2025-02-25 | |
Chemenu | CM100942-500g |
4-hydrazinylbenzoic acid |
619-67-0 | 95%+ | 500g |
$*** | 2023-05-30 | |
Enamine | EN300-17558-0.5g |
4-hydrazinylbenzoic acid |
619-67-0 | 93% | 0.5g |
$21.0 | 2023-09-20 | |
Enamine | EN300-17558-50.0g |
4-hydrazinylbenzoic acid |
619-67-0 | 93% | 50g |
$51.0 | 2023-05-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H81140-100g |
4-Hydrazinylbenzoic acid |
619-67-0 | 100g |
¥268.0 | 2021-09-09 | ||
Ambeed | A221774-100g |
4-Hydrazinylbenzoic acid |
619-67-0 | 98% | 100g |
$39.0 | 2025-02-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003992-100g |
4-hydrazinobenzoic acid |
619-67-0 | 98% | 100g |
¥144 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003992-25g |
4-hydrazinobenzoic acid |
619-67-0 | 98% | 25g |
¥52 | 2024-05-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106992-500g |
4-hydrazinobenzoic acid |
619-67-0 | 98% | 500g |
¥461.90 | 2023-09-02 |
4-hydrazinobenzoic acid Related Literature
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Han Tao,Nathalie Lavoine,Feng Jiang,Juntao Tang,Ning Lin Nanoscale Horiz. 2020 5 607
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Gregory S. Hall,Adrian J. Emerson,David R. Turner RSC Adv. 2014 4 11404
-
Sajini D. Hettiarachchi,Emel Kirbas Cilingir,Heidi Maklouf,Elif S. Seven,Suraj Paudyal,Steven Vanni,Regina M. Graham,Roger M. Leblanc Nanoscale 2021 13 5507
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Neeta Karjule,Munavvar Fairoos M. K.,Jayaraj Nithyanandhan J. Mater. Chem. A 2016 4 18910
-
D. B. Stubing,S. Heng,A. D. Abell Org. Biomol. Chem. 2016 14 3752
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acids
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 4-hydrazinobenzoic acid
Introduction to 4-hydrazinobenzoic acid (CAS No. 619-67-0)
4-hydrazinobenzoic acid, with the chemical formula C₇H₈N₂O₂ and CAS number 619-67-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its hydrazine substituent on the benzene ring, has garnered considerable attention due to its versatile applications in drug development and biochemical studies. The unique structural and chemical properties of 4-hydrazinobenzoic acid make it a valuable intermediate in synthesizing various pharmacologically active molecules, particularly those targeting neurological and inflammatory disorders.
The utility of 4-hydrazinobenzoic acid stems from its ability to participate in diverse chemical reactions, including condensation, cyclization, and coupling reactions, which are pivotal in constructing complex molecular architectures. In recent years, advancements in synthetic methodologies have further enhanced the accessibility and reactivity of this compound, facilitating its incorporation into novel therapeutic agents. The hydrazine moiety, in particular, is known for its propensity to form stable bonds with carbonyl groups, making it an indispensable component in the synthesis of hydrazones and related derivatives.
One of the most compelling aspects of 4-hydrazinobenzoic acid is its role in the development of targeted therapies for chronic diseases. For instance, studies have demonstrated its potential in modulating enzymatic pathways associated with neurodegenerative conditions such as Alzheimer's disease. The compound's ability to interact with specific biomolecules has led to the discovery of several lead compounds that exhibit promising preclinical activity. These findings underscore the importance of 4-hydrazinobenzoic acid as a building block in medicinal chemistry.
In addition to its pharmaceutical applications, 4-hydrazinobenzoic acid has found utility in biochemical research. Its derivatives have been employed as probes to investigate enzyme mechanisms and as scaffolds for designing small-molecule inhibitors. The compound's structural flexibility allows chemists to tailor its properties for specific biological targets, making it a versatile tool in drug discovery pipelines. Recent research has highlighted its role in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases.
The synthesis of 4-hydrazinobenzoic acid typically involves the reaction of hydrazine hydrate with benzoyl chloride or benzaldehyde derivatives under controlled conditions. Modern synthetic approaches have improved yields and purity, ensuring that researchers can obtain high-quality material for their experiments. The optimization of these synthetic routes has been a focus of several recent studies, aiming to enhance scalability and sustainability. Such efforts align with the broader goal of green chemistry, which seeks to minimize waste and environmental impact while maximizing efficiency.
From a mechanistic standpoint, 4-hydrazinobenzoic acid exhibits interesting reactivity patterns that have been extensively studied. Its hydrazine group can undergo nucleophilic addition reactions with aldehydes and ketones, forming imines or oximes. These intermediates are further functionalized to produce more complex molecules. The compound's ability to participate in such transformations makes it a cornerstone in organic synthesis, particularly for constructing heterocyclic structures that are prevalent in bioactive compounds.
The pharmacological profile of 4-hydrazinobenzoic acid derivatives has been explored across various disease models. Notably, research has shown that certain analogs exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. These findings have opened new avenues for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, the compound's interaction with metal ions has been investigated for potential applications in metallodrug development, where metal complexes can enhance therapeutic efficacy.
Recent advances in computational chemistry have also contributed to the understanding of 4-hydrazinobenzoic acid's behavior. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These simulations have guided experimental design by predicting binding affinities and identifying key interaction sites. Such interdisciplinary approaches are essential for accelerating drug discovery processes and improving the success rate of clinical trials.
The future prospects of 4-hydrazinobenzoic acid are promising, with ongoing research focusing on expanding its applications into emerging fields such as precision medicine and gene therapy. Its role as a precursor for bioconjugates and drug delivery systems is particularly noteworthy. By integrating 4-hydrazinobenzoic acid into advanced formulations, researchers aim to enhance drug bioavailability and target specificity. These innovations hold the potential to revolutionize treatment strategies for a wide range of diseases.
In conclusion,4-hydrazinobenzoic acid (CAS No. 619-67-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and biomedical research. Its unique structural features enable diverse applications, from synthesizing novel therapeutics to investigating fundamental biological processes. As synthetic methodologies continue to evolve and our understanding of disease mechanisms deepens,4-hydrazinobenzoic acid will undoubtedly remain at the forefront of scientific exploration.
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